molecular formula C8H10FNO B13670574 3-Fluoro-4-isopropoxypyridine

3-Fluoro-4-isopropoxypyridine

Cat. No.: B13670574
M. Wt: 155.17 g/mol
InChI Key: KOEKHGKRHJAXGF-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxypyridine is a fluorinated pyridine derivative with the molecular formula C8H10FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isopropoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor® or other fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-isopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-Fluoro-4-isopropoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-isopropoxypyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

  • 3-Fluoro-4-iodopyridine
  • 3-Fluoro-4-hydroxyproline
  • 3-Fluoro-5-methylpyridin-4-amine

Comparison: Compared to these similar compounds, 3-Fluoro-4-isopropoxypyridine is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-4-propan-2-yloxypyridine

InChI

InChI=1S/C8H10FNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3

InChI Key

KOEKHGKRHJAXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1)F

Origin of Product

United States

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